molecular formula C9H14ClNO B1376267 2-Amino-2-phenylpropan-1-ol hydrochloride CAS No. 18110-40-2

2-Amino-2-phenylpropan-1-ol hydrochloride

Cat. No.: B1376267
CAS No.: 18110-40-2
M. Wt: 187.66 g/mol
InChI Key: HTOKXDKAZQFCHO-UHFFFAOYSA-N
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Description

2-Amino-2-phenylpropan-1-ol hydrochloride is a chemical compound with the molecular formula C9H14ClNO. It is a white solid that is commonly used in various scientific and industrial applications. This compound is known for its role as a sympathomimetic agent, which means it mimics the effects of the sympathetic nervous system. It is often used as a nasal vasoconstrictor and an appetite suppressant.

Biochemical Analysis

Biochemical Properties

2-Amino-2-phenylpropan-1-ol hydrochloride plays a significant role in biochemical reactions, particularly as a sympathomimetic agent. It acts mainly by causing the release of norepinephrine and has direct agonist activity at some adrenergic receptors . This compound interacts with enzymes such as monoamine oxidase, which is involved in the breakdown of neurotransmitters. Additionally, it interacts with adrenergic receptors, influencing the sympathetic nervous system .

Cellular Effects

This compound affects various types of cells and cellular processes. It influences cell function by increasing the release of norepinephrine, which in turn affects cell signaling pathways and gene expression . This compound can increase heart rate and blood pressure by stimulating adrenergic receptors. It also impacts cellular metabolism by enhancing the breakdown of glycogen to glucose, providing energy for cellular activities .

Molecular Mechanism

The molecular mechanism of this compound involves its action as a selective norepinephrine releasing agent . It binds to adrenergic receptors, causing the release of norepinephrine from nerve terminals. This release leads to the activation of adrenergic receptors on target cells, resulting in various physiological effects. The compound also acts as a dopamine releasing agent, although with lower potency compared to its effect on norepinephrine .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The compound is relatively stable under normal storage conditions, but its activity may decrease over extended periods due to degradation . Long-term exposure to this compound in in vitro or in vivo studies has shown that it can lead to sustained increases in norepinephrine levels, which may affect cellular function and overall physiological responses .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, it can stimulate the release of norepinephrine, leading to increased heart rate and blood pressure . At high doses, it may cause toxic or adverse effects, such as excessive stimulation of the sympathetic nervous system, leading to symptoms like hypertension and tachycardia . Threshold effects have been observed, where a certain dosage is required to elicit a significant physiological response .

Metabolic Pathways

This compound is involved in metabolic pathways related to the breakdown and synthesis of neurotransmitters . It interacts with enzymes such as monoamine oxidase, which metabolizes norepinephrine and dopamine. The compound’s influence on metabolic flux can lead to changes in metabolite levels, affecting overall cellular metabolism .

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through various mechanisms. It interacts with transporters and binding proteins that facilitate its movement across cell membranes . The compound’s localization and accumulation within specific tissues can influence its activity and function, particularly in the nervous system .

Subcellular Localization

The subcellular localization of this compound is crucial for its activity and function. It is directed to specific compartments or organelles within cells through targeting signals and post-translational modifications . This localization allows the compound to interact with its target biomolecules effectively, leading to its physiological effects .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Amino-2-phenylpropan-1-ol hydrochloride typically involves the reaction of benzaldehyde with nitroethane to form 2-nitro-1-phenylpropene. This intermediate is then reduced to 2-amino-1-phenylpropane, which is subsequently converted to 2-Amino-2-phenylpropan-1-ol. The final step involves the addition of hydrochloric acid to form the hydrochloride salt.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves stringent control of reaction conditions such as temperature, pressure, and pH to ensure high yield and purity of the final product. The use of catalysts and optimized reaction times are also common in industrial settings.

Chemical Reactions Analysis

Types of Reactions

2-Amino-2-phenylpropan-1-ol hydrochloride undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.

    Reduction: It can be reduced to form amines or alcohols.

    Substitution: The amino group can participate in substitution reactions to form different derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.

    Substitution: Reagents like alkyl halides and acyl chlorides are used for substitution reactions.

Major Products

The major products formed from these reactions include various substituted amines, alcohols, and ketones, depending on the specific reaction conditions and reagents used.

Scientific Research Applications

2-Amino-2-phenylpropan-1-ol hydrochloride has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic compounds.

    Biology: The compound is studied for its effects on the sympathetic nervous system and its potential therapeutic applications.

    Medicine: It is used in the development of nasal decongestants and appetite suppressants.

    Industry: The compound is used in the production of various pharmaceuticals and fine chemicals.

Comparison with Similar Compounds

Similar Compounds

    Phenylpropanolamine: Similar in structure and function, used as a decongestant and appetite suppressant.

    Ephedrine: Another sympathomimetic agent with similar applications.

    Pseudoephedrine: Used as a nasal decongestant, similar in structure to ephedrine.

    Amphetamine: A stimulant with a similar structure but different pharmacological effects.

Uniqueness

2-Amino-2-phenylpropan-1-ol hydrochloride is unique due to its specific combination of functional groups, which allows it to participate in a wide range of chemical reactions. Its dual role as a sympathomimetic agent and a versatile chemical intermediate makes it valuable in both research and industrial applications.

Properties

IUPAC Name

2-amino-2-phenylpropan-1-ol;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H13NO.ClH/c1-9(10,7-11)8-5-3-2-4-6-8;/h2-6,11H,7,10H2,1H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HTOKXDKAZQFCHO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CO)(C1=CC=CC=C1)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H14ClNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

187.66 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

18110-40-2
Record name 2-amino-2-phenylpropan-1-ol hydrochloride
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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